4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate

Description

Fundamental Properties and Structural Classification

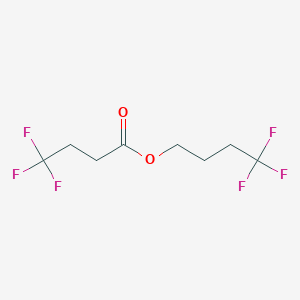

This compound exhibits a well-defined molecular structure that has been characterized through comprehensive spectroscopic and analytical techniques. The compound's molecular formula C8H10F6O2 indicates the presence of eight carbon atoms, ten hydrogen atoms, six fluorine atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical properties. The structural framework consists of two four-carbon chains, each terminated with a trifluoromethyl group, connected through a central ester functional group.

The International Union of Pure and Applied Chemistry name for this compound is 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate, which accurately reflects its structural composition and functional group arrangement. The compound's three-dimensional structure has been elucidated using advanced computational chemistry methods, revealing bond angles and molecular geometry consistent with typical ester compounds modified by the presence of electronegative fluorine atoms.

The structural classification of this compound places it within the category of fluorinated aliphatic esters. The compound contains two distinct structural domains: the acyl portion derived from 4,4,4-trifluorobutyric acid and the alcohol portion derived from 4,4,4-trifluorobutanol. Each domain contributes specific chemical characteristics to the overall molecular behavior, with the trifluoromethyl groups serving as powerful electron-withdrawing substituents that influence both the electronic distribution and the reactivity of the ester linkage.

The Simplified Molecular Input Line Entry System representation of this compound is C(CC(F)(F)F)COC(=O)CCC(F)(F)F, which provides a linear notation for the molecular structure that facilitates database searches and computational analysis. This notation clearly indicates the connectivity between atoms and the spatial arrangement of functional groups within the molecule.

Nomenclature and Synonyms

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic esters. The primary systematic name reflects the compound's structure as an ester formed between 4,4,4-trifluorobutyric acid and 4,4,4-trifluorobutanol. Alternative nomenclature systems have generated several synonymous names that appear in scientific literature and chemical databases.

The compound is also known as 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, which represents an equivalent systematic name using the -anoate suffix instead of -yrate to designate the carboxylic acid derivative. This alternative naming convention is commonly encountered in contemporary chemical literature and reflects modern International Union of Pure and Applied Chemistry recommendations for ester nomenclature.

Chemical database identifiers for this compound include the MDL Number MFCD07784245, which serves as a unique identifier in the MDL Information Systems database. The DSSTox Substance ID DTXSID50663088 provides identification within the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency. These standardized identifiers facilitate accurate compound identification across different chemical information systems and research databases.

Properties

IUPAC Name |

4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKAMCOYHHGELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)COC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663088 | |

| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-39-1 | |

| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4,4,4-Trifluorobutanol as a Key Intermediate

Step 1: Preparation of Grignard Reagent

- Starting from 3-halogen-1,1,1-trifluoropropane and metallic magnesium in an ether solvent, the 1,1,1-trifluoropropyl magnesium halide Grignard reagent is formed.

- This reaction is conducted under nitrogen protection to prevent moisture interference.

Step 2: Nucleophilic Addition to Form 4,4,4-Trifluorobutanal

- The Grignard reagent reacts with N,N-dimethylformamide (DMF) at low temperatures (-20°C to -15°C).

- After reaction completion, quenching with water and acidification (pH 3-4) allows extraction of 4,4,4-trifluorobutanal.

- Purification involves sodium bisulfite treatment to obtain high purity aldehyde (up to 97.7% GC purity).

Step 3: Reduction to 4,4,4-Trifluorobutanol

- 4,4,4-Trifluorobutanal is reduced using sodium borohydride in an alcohol solvent at 0°C to room temperature.

- The reaction is monitored by gas chromatography (GC) to ensure completion.

- Post-reaction workup includes acidification, extraction, drying, and purification to yield 4,4,4-trifluorobutanol with yields around 70-77% and purity >98%.

Esterification to Form this compound

- The purified 4,4,4-trifluorobutanol undergoes ester exchange reaction with trimethyl borate.

- The reaction mixture is gradually heated to 130-140°C under reduced pressure to drive esterification.

- The product, tris(4,4,4-trifluorobutyl) borate, is isolated and further reacted with weakly acidic deionized water (pH 4-5) to yield the desired ester.

- Final purification steps include drying, filtration, and distillation, resulting in a product with purity exceeding 99% and yields around 77%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Yield (%) | Purity (%) (GC) | Notes |

|---|---|---|---|---|---|

| Grignard Reagent Formation | 3-bromo-1,1,1-trifluoropropane + Mg in ether | -15°C to RT | - | - | Under nitrogen protection; solvent: 2-methyltetrahydrofuran |

| Nucleophilic Addition (Aldehyde) | Grignard reagent + DMF | -20°C to RT | 70-85 | 92.7-97.9 | Sodium bisulfite purification; acidification to pH 3-4 |

| Reduction to Alcohol | 4,4,4-trifluorobutanal + NaBH4 in THF/alcohol | 0°C to RT | 70-77 | >98 | Monitored by GC; quenching with acid |

| Esterification | 4,4,4-trifluorobutanol + trimethyl borate | 130-140°C (vacuum) | ~77 | >99 | Transesterification; final purification with acidic water |

Detailed Research Findings

- The use of 2-methyltetrahydrofuran as a solvent is advantageous due to its recyclability and mild reaction conditions.

- Nitrogen atmosphere throughout the process prevents oxidation and moisture interference, ensuring higher yields and purity.

- Sodium bisulfite treatment effectively removes impurities from the aldehyde intermediate, improving downstream reaction efficiency.

- The esterification step requires careful temperature control and vacuum distillation to avoid decomposition and maximize product purity.

- The overall synthetic route is scalable, demonstrated by kilogram-level optimization studies, making it suitable for industrial applications.

Summary Table of Preparation Steps

| Stage | Key Reaction | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1. Grignard Reagent Prep | Formation of Mg complex | 3-bromo-1,1,1-trifluoropropane + Mg | Ether solvent, N2, -15 to RT | - | - |

| 2. Aldehyde Formation | Nucleophilic addition | Grignard reagent + DMF | -20 to RT, acid workup | 70-85 | 92.7-97.9 |

| 3. Reduction to Alcohol | Carbonyl reduction | 4,4,4-trifluorobutanal + NaBH4 | 0°C to RT | 70-77 | >98 |

| 4. Esterification | Transesterification | 4,4,4-trifluorobutanol + trimethyl borate | 130-140°C, vacuum distillation | ~77 | >99 |

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 4,4,4-trifluorobutyric acid and 4,4,4-trifluorobutanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 4,4,4-Trifluorobutyric acid and 4,4,4-trifluorobutanol.

Reduction: 4,4,4-Trifluorobutanol.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly important in drug discovery due to their ability to enhance metabolic stability and biological activity. 4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate has been studied for its potential as a building block in the synthesis of pharmaceuticals. For instance:

- Antagonists of Leukotrienes : Research has identified derivatives of this compound that act as potent antagonists for leukotrienes D4 and E4, which are involved in inflammatory responses. These compounds show promise for treating conditions such as asthma and allergic reactions .

- Fluorinated Amino Acids : The compound can be utilized in synthesizing fluorinated amino acids that exhibit unique biological activities. Such amino acids can be labeled with isotopes like for use in positron emission tomography (PET) imaging .

Synthetic Organic Chemistry

The compound serves as a versatile reagent in organic synthesis:

- Synthesis of Trifluoromethyl-Functionalized Products : It is employed as a precursor to synthesize various enantiopure trifluoromethyl-functionalized products. These products have applications ranging from agrochemicals to pharmaceuticals .

- Building Blocks for Complex Molecules : The compound is used to construct complex organic molecules through reactions such as esterification and amidation, which are crucial for developing new materials and biologically active compounds .

Materials Science

In materials science, fluorinated compounds are valued for their unique physical properties:

- Fluoropolymer Production : The compound can be used in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance. These polymers are utilized in coatings and sealants that require durability under harsh conditions .

- Surface Modifications : Fluorinated compounds like this one can modify surface properties of materials to enhance hydrophobicity and reduce friction, making them suitable for applications in electronics and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action of 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate is primarily based on its chemical reactivity and the presence of fluorine atoms. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it useful in various applications. The ester bond in the compound can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Research Findings and Trends

- Electrolyte Innovation: Fluorinated esters with branched fluorination (e.g., EHFB) show superior performance in high-voltage LIBs compared to linear analogs like ethyl trifluorobutyrate .

- Toxicity Considerations: Fluorinated amines (e.g., 4,4,4-trifluorobutylamine) exhibit genotoxic profiles, necessitating careful handling of fluorinated intermediates .

- Synthetic Efficiency: Metal sodium catalysts significantly improve yields in β-ketoester syntheses compared to traditional ethanol sodium methods .

Biological Activity

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate (TFB) is a fluorinated compound that has garnered attention in various fields of chemical and biological research due to its unique properties. The introduction of trifluoromethyl groups significantly alters the physicochemical characteristics of organic compounds, which can lead to enhanced biological activities. This article provides a comprehensive overview of the biological activity of TFB, supported by data tables and relevant case studies.

- Chemical Formula : C6H9F3O2

- Molecular Weight : 188.13 g/mol

- Physical State : Liquid

- Boiling Point : 127 °C

- Density : 1.16 g/mL at 25 °C

- Refractive Index :

The biological activity of TFB can be attributed to its interaction with various biological targets, primarily through the modulation of enzyme activities and receptor interactions. The presence of trifluoromethyl groups enhances lipophilicity, affecting how compounds penetrate biological membranes and interact with cellular targets.

Enzyme Inhibition

Fluorinated compounds like TFB have been shown to exhibit enzyme inhibition properties. Specifically, they can act as suicide inhibitors for certain enzymes, which can be beneficial in therapeutic applications.

Antagonistic Activity

Research indicates that TFB derivatives exhibit antagonistic activity against leukotrienes, which are inflammatory mediators involved in various pathophysiological conditions such as asthma and allergic reactions. For instance, a study highlighted the effectiveness of a related compound in blocking leukotriene D4 (LTD4) and E4 (LTE4) receptors in guinea pig models .

Study on Leukotriene Receptor Antagonism

A significant study evaluated the pharmacological profile of fluorinated indolecarboxamides that included TFB derivatives. The results demonstrated that these compounds exhibited high potency as antagonists for leukotriene receptors with an oral effective dose (ED50) of approximately 1.14 µmol/kg against LTD4-induced bronchoconstriction in guinea pigs .

| Compound | ED50 (µmol/kg) | Receptor Target | Activity |

|---|---|---|---|

| TFB Derivative | 1.14 | LTD4 | Antagonist |

| Control Compound | 2.5 | LTD4 | Antagonist |

Toxicological Profile

While TFB exhibits beneficial biological activities, it is essential to consider its toxicological aspects:

- Acute Toxicity : Classified as Acute Toxicity Category 4 for oral exposure.

- Eye Irritation : Classified as Eye Irritation Category 2.

- Hazard Statements : H226 (Flammable liquid), H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.